molecular formula C9H12N2O3 B13535976 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid

Katalognummer: B13535976
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: GWMIEIMVWHUTQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a carboxylic acid derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its anticonvulsant properties and has a molecular weight of 196.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethoxyethyl groups under controlled conditions. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the target compound . The reaction conditions often involve the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride for the reduction of nitro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as carbonylation, hydrolysis, and purification to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino-substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be attributed to its ability to modulate neurotransmitter activity in the brain. The compound may also inhibit the expression and activity of certain inflammatory mediators, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid stands out due to its unique combination of anticonvulsant and anti-inflammatory properties. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively modulated by similar compounds .

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

2-(1-ethoxyethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-14-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

GWMIEIMVWHUTQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)C1=NC=CC(=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.